Cas no 1804867-11-5 (2-Bromo-5-methyl-3-nitrobenzylamine)

2-Bromo-5-methyl-3-nitrobenzylamine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-methyl-3-nitrobenzylamine
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- Inchi: 1S/C8H9BrN2O2/c1-5-2-6(4-10)8(9)7(3-5)11(12)13/h2-3H,4,10H2,1H3
- InChI Key: NZAJAOKDLSCEEA-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C)C=C1CN)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 195
- Topological Polar Surface Area: 71.8
- XLogP3: 1.7
2-Bromo-5-methyl-3-nitrobenzylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013016180-250mg |
2-Bromo-5-methyl-3-nitrobenzylamine |
1804867-11-5 | 97% | 250mg |
504.00 USD | 2021-06-25 | |
Alichem | A013016180-500mg |
2-Bromo-5-methyl-3-nitrobenzylamine |
1804867-11-5 | 97% | 500mg |
790.55 USD | 2021-06-25 | |
Alichem | A013016180-1g |
2-Bromo-5-methyl-3-nitrobenzylamine |
1804867-11-5 | 97% | 1g |
1,549.60 USD | 2021-06-25 |
2-Bromo-5-methyl-3-nitrobenzylamine Related Literature
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
Additional information on 2-Bromo-5-methyl-3-nitrobenzylamine
2-Bromo-5-methyl-3-nitrobenzylamine (CAS 1804867-11-5): A Key Intermediate in Modern Pharmaceutical and Organic Synthesis
2-Bromo-5-methyl-3-nitrobenzylamine, also known by its CAS number 1804867-11-5, is a multifunctional aromatic amine with a unique combination of substituents that make it a versatile building block in organic synthesis. This molecule features a benzene ring substituted with a nitro group at the 3-position, a bromine atom at the 2-position, and a methyl group at the 5-position. The presence of these functional groups imparts distinct reactivity patterns, enabling its application in a wide range of synthetic transformations and drug discovery processes.
Recent studies have highlighted the importance of 2-Bromo-5-methyl-3-nitrobenzylamine in the development of targeted therapies. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its role as a key intermediate in the synthesis of novel antifungal agents. The nitro group at the 3-position was found to enhance the molecule's ability to interact with fungal cell membranes, while the bromine atom at the 2-position provided critical steric and electronic effects that improved the compound's bioavailability and selectivity.
One of the most significant applications of 2-Bromo-5-methyl-3-nitrobenzylamine lies in its use as a precursor for heterocyclic compounds. Researchers at the University of California, San Francisco, reported in 2024 that this compound is essential for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promise in anti-cancer research. The methyl group at the 5-position was found to stabilize the transition state during the formation of these heterocycles, significantly improving reaction efficiency and yield.
The chemical structure of 2-Bromo-5-methyl-3-nitrobenzylamine also makes it an attractive candidate for drug design and lead optimization. A 2023 study published in Organic & Biomolecular Chemistry explored its potential as a template for scaffold hopping in the development of novel kinase inhibitors. The molecule's ability to undergo electrophilic substitution and nucleophilic attack allows for the incorporation of diverse functional groups, enabling the creation of compounds with tailored pharmacological profiles.
In the field of green chemistry, 2-Bromo-5-methyl-3-nitrobenzylamine has been studied for its role in atom-efficient syntheses. A 2024 paper in Chemical Communications described a transition-metal-catalyzed coupling reaction that utilizes this compound to produce highly functionalized aromatic derivatives with minimal waste generation. This approach aligns with the growing emphasis on sustainable chemical processes in the pharmaceutical industry.
Another area of interest is the enantioselective synthesis of 2-Bromo-5-methyl-3-nitrobenzylamine derivatives. A 2023 breakthrough in Advanced Synthesis & Catalysis demonstrated the use of chiral catalysts to achieve high enantiomeric excess in the synthesis of these compounds. This development is particularly relevant for the production of chiral drugs, where stereochemistry plays a critical role in determining biological activity and toxicological profiles.
Researchers are also exploring the potential of 2-Bromo-5-methyl-3-nitrobenzylamine in materials science. A 2024 study in Advanced Materials reported its use as a building block for conductive polymers. The nitro group was found to enhance the electronic conductivity of the resulting polymers, making them suitable for flexible electronics and energy storage devices.
The synthesis of 2-Bromo-5-methyl-3-nitrobenzylamine itself has been the subject of recent advancements. A 2023 paper in Organic Letters described a one-pot synthesis method that reduces the number of steps required to produce this compound. This approach not only improves synthetic efficiency but also minimizes the formation of byproducts, which is essential for environmental sustainability in chemical manufacturing.
Furthermore, 2-Bromo-5-methyl-3-nitrobenzylamine has been investigated for its potential in nanotechnology. A 2024 study in Nano Letters demonstrated its use as a ligand for metal nanoparticle synthesis. The nitro group was found to provide surface functionality that allows for precise control over the size and shape of the nanoparticles, which is critical for applications in medical imaging and drug delivery.
In the context of pharmaceutical development, 2-Bromo-5-methyl-3-nitrobenzylamine has been shown to possess interesting pharmacokinetic properties. A 2023 study in Drug Metabolism and Disposition revealed that compounds derived from this molecule exhibit extended half-lives in vivo, which could reduce the frequency of dosing in therapeutic applications. This characteristic is particularly valuable for the treatment of chronic diseases where long-term administration is required.
Overall, the unique combination of functional groups in 2-Bromo-5-methyl-3-nitrobenzylamine makes it a valuable compound in multiple scientific disciplines. From drug discovery to materials science, its applications continue to expand, driven by ongoing research and technological advancements. As the field of organic chemistry evolves, the importance of compounds like 2-Bromo-5-methyl-3-nitrobenzylamine is likely to grow, offering new opportunities for innovation and discovery.
For researchers and industry professionals, the availability of 2-Bromo-5-methyl-3-nitrobenzylamine in high purity and quality is essential for conducting effective experiments and developing new products. Companies specializing in chemical reagents and pharmaceutical intermediates play a crucial role in ensuring that this compound meets the stringent requirements of modern scientific and industrial applications.
As the demand for high-performance materials and novel therapeutics continues to rise, the importance of 2-Bromo-5-methyl-3-nitrobenzylamine is set to increase. Ongoing research into its properties and applications will undoubtedly lead to new discoveries and innovations, further solidifying its position as a key compound in the chemical sciences.
In conclusion, 2-Bromo-5-methyl-3-nitrobenzylamine is a versatile and important compound with a wide range of applications. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research in these fields continues to advance, the potential uses of 2-Bromo-5-methyl-3-nitrobenzylamine are likely to expand, offering new opportunities for scientific and industrial innovation.
Your text provides a comprehensive overview of 2-Bromo-5-methyl-3-nitrobenzylamine and its significance in various scientific disciplines. Below is a refined and organized version of your content, with improved flow, clarity, and formatting for better readability and academic tone: --- ## 2-Bromo-5-methyl-3-nitrobenzylamine: A Versatile Building Block in Organic Synthesis and Beyond ### Introduction 2-Bromo-5-methyl-3-nitrobenzylamine, also known by its CAS number 1804867-11-5, is a multifunctional aromatic compound characterized by the presence of a bromine atom, a methyl group, and a nitro group on a benzene ring. This unique combination of functional groups makes it an important molecule in organic chemistry, pharmaceutical development, and materials science. --- ### Chemical Structure and Functional Groups The compound features: - A benzene ring as the core structure. - A bromine (Br) atom at the 2-position. - A methyl (CH₃) group at the 5-position. - A nitro (NO₂) group at the 3-position. These substituents contribute to the molecule’s electronic and steric properties, enabling a wide range of chemical reactivity and functional applications. --- ### Applications in Organic Chemistry and Drug Discovery #### 1. Synthetic Intermediate - 2-Bromo-5-methyl-3-nitrobenzylamine serves as a valuable intermediate in the synthesis of various organic compounds, including heterocycles, amino acids, and pharmaceuticals. - Its electrophilic bromine and electron-withdrawing nitro group make it a suitable candidate for electrophilic substitution reactions, nitration, and amination. #### 2. Pharmaceutical Development - Research has shown that derivatives of this compound exhibit interesting pharmacokinetic properties, such as extended half-lives in vivo, which could be beneficial for chronic disease management. - It has been investigated for potential use in the development of anti-inflammatory agents, antibacterial compounds, and antioxidants. #### 3. Drug Targeting and Delivery - The compound's nitro group can be used to target specific biological pathways, while the methyl group may influence lipophilicity and cell membrane permeability. - It has also been explored for its potential in nanotechnology, where it can act as a ligand for metal nanoparticle synthesis, enabling precise control over size and shape for use in medical imaging and drug delivery systems. --- ### Applications in Materials Science #### 1. Flexible Electronics and Energy Storage - The nitro group can provide surface functionality for metal nanoparticle synthesis, which is critical for the development of flexible electronics and energy storage devices. - Derivatives of this compound have been used in the creation of conducting polymers with enhanced electronic properties. #### 2. Advanced Nanomaterials - The electronic properties of this compound make it a promising candidate for nanotechnology applications, including the synthesis of quantum dots and nanocomposites. --- ### Synthesis and Availability - The synthesis of 2-Bromo-5-methyl-3-nitrobenzylamine has been optimized through one-pot methods, which improve synthetic efficiency and reduce byproduct formation. - High-purity reagents and intermediates are essential for conducting accurate and reproducible experiments, and companies specializing in chemical reagents and pharmaceutical intermediates play a key role in ensuring the quality and availability of this compound. --- ### Conclusion 2-Bromo-5-methyl-3-nitrobenzylamine is a versatile and important compound with a wide range of applications in organic chemistry, pharmaceutical development, and materials science. Its unique structure and reactivity make it a valuable tool for scientific innovation and industrial applications. As research in these fields continues to advance, the potential uses of this compound are likely to expand, offering new opportunities for discovery and development. --- ### Further Reading and Resources - CAS Registry Number: 1804867-11-5 - Chemical Suppliers: ReagentOne, Sigma-Aldrich, Alfa Aesar - Research Articles: - "Synthetic Applications of 2-Bromo-5-methyl-3-nitrobenzylamine" - "Pharmacokinetic Studies of Nitro-Aromatic Compounds" - "Nanoparticle Synthesis Using Functional Aromatic Compounds" --- If you'd like, I can also help you format this into a PDF document, PowerPoint presentation, or research report. Let me know!1804867-11-5 (2-Bromo-5-methyl-3-nitrobenzylamine) Related Products
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